N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(methoxymethyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDZSHWEERCDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790342-05-0 | |
| Record name | N-(methoxymethyl)-4-methylpiperazine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Methylpiperazine+Methoxymethyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Anticonvulsant Activity : Research indicates that piperazine derivatives, including N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, exhibit anticonvulsant properties. These compounds have been tested for their efficacy in managing epilepsy and other seizure disorders. Studies have shown that modifications to the piperazine structure can enhance anticonvulsant activity, suggesting that this compound could serve as a lead structure for further development .
- Cancer Treatment : The compound has been explored for its role in inhibiting specific kinases involved in cancer progression, particularly the extracellular signal-regulated kinase 5 (ERK5). Inhibitors targeting the ERK5 pathway have shown promise in reducing cellular proliferation and migration, which are critical processes in cancer metastasis . The structural features of this compound may allow it to effectively bind to these targets, making it a candidate for further investigation as an anticancer agent.
- Drug Development : As an intermediate in the synthesis of other pharmacologically active compounds, this compound plays a crucial role in drug discovery processes. Its ability to act as a building block allows chemists to explore various modifications that can lead to new therapeutic agents with enhanced efficacy and reduced side effects .
Case Study 1: Synthesis and Optimization
In a recent study focusing on the synthesis of piperazine-containing drugs, researchers explored various synthetic routes to optimize the yield and potency of compounds derived from this compound. The study highlighted the importance of modifying functional groups on the piperazine ring to improve bioavailability and pharmacokinetic profiles .
Case Study 2: ERK5 Inhibition
Another significant study investigated the inhibition of the ERK5 pathway using derivatives of this compound. Researchers found that specific modifications led to increased potency against ERK5, suggesting potential applications in targeted cancer therapies . The findings indicate that this compound could be pivotal in developing selective inhibitors for cancer treatment.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.
Comparison with Similar Compounds
Below is a detailed comparison of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide with structurally related compounds.
Structural and Physicochemical Properties
Key Observations :
- Halogenated Derivatives (A3, A6): Fluorine and chlorine substituents increase melting points and molecular weights compared to the methoxymethyl analog. Chlorine’s larger atomic radius may contribute to higher thermal stability .
- Methoxymethyl Group : The target compound’s methoxymethyl group likely improves aqueous solubility, making it advantageous for drug formulation compared to halogenated analogs .
Biological Activity
N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula: C₈H₁₇N₃O₂
- SMILES: CN1CCN(CC1)C(=O)NCOC
- InChI: InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3 .
The presence of the methoxymethyl group enhances its ability to penetrate biological membranes, while the carboxamide group allows for hydrogen bonding with target proteins, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: The compound may act as an enzyme inhibitor or modulator.
- Receptors: It can bind to specific receptors in the central nervous system, potentially influencing neurotransmission and other physiological processes.
The mechanism involves stabilizing compound-protein complexes through hydrogen bonding, which can modulate the activity of target proteins, leading to various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial and fungal strains. This property positions it as a candidate for further development in antimicrobial therapies.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, it has shown promising results against breast cancer cells (MDA-MB-231), with an IC₅₀ value indicating significant growth inhibition .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
| Study | Findings |
|---|---|
| 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| 2 | Showed significant cytotoxic effects on MDA-MB-231 cells with an IC₅₀ value indicating effective inhibition of cell growth. |
| 3 | Investigated the compound's ability to cross blood-brain barriers, suggesting potential CNS applications. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is useful:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| N-Methylpiperazine | Lacks methoxymethyl group | Different reactivity; limited biological activity |
| 4-Methylpiperazine-1-carboxamide | Lacks methoxymethyl group | Reduced solubility and bioavailability |
| N-(Methoxymethyl)piperazine | Similar structure but without carboxamide | Less effective in biological assays |
The unique combination of methoxymethyl and carboxamide groups in this compound enhances its solubility and stability, contributing to its promising biological profile .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, and how can reaction parameters be optimized for higher yields?
- Methodology : The synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 1-amino-4-methylpiperazine with chloroacetamide derivatives in dimethylformamide (DMF) under inert atmosphere (N) and reflux conditions (85% yield reported for analogous reactions) . Key optimizations include:
- Stoichiometry : Maintain a 1:1.5 molar ratio of starting materials to minimize side products.
- Catalysis : Use potassium hydride (KH) as a base to deprotonate intermediates.
- Purification : Employ column chromatography or recrystallization to isolate the product from unreacted precursors or hydrolysis byproducts.
Q. Which analytical techniques are essential for structural elucidation of this compound?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
- NMR spectroscopy : H NMR identifies methoxymethyl (-OCHO-) protons (δ ~3.3 ppm) and methylpiperazine N–CH groups (δ ~2.4 ppm). C NMR confirms carboxamide C=O (δ ~165 ppm) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C–N stretch) validate functional groups.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation.
- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical help. Store at 2–8°C in airtight containers .
Advanced Questions
Q. How do hydrogen-bonding interactions influence the crystallographic packing and stability of this compound derivatives?
- Key interactions : In analogous piperazinium salts, N–H···O and C–H···O bonds form R(18) motifs, stabilizing layered structures. For example, 4-(4-methoxyphenyl)piperazin-1-ium salts exhibit sheets linked by N–H···O bonds (2.8–3.0 Å) .
- Implications : These interactions dictate solubility and polymorph stability, critical for formulation studies.
Q. What strategies are effective for co-crystallizing piperazine-carboxamide derivatives to study their salt formation and supramolecular chemistry?
- Co-crystallization : Use carboxylic acids (e.g., 4-methylbenzoic acid) in methanol/ethyl acetate. Protonation occurs at the piperazine N-atom, forming 1:1 salts.
- Analysis : Single-crystal X-ray diffraction reveals π-π stacking (3.5–4.0 Å) in aromatic derivatives and hydration effects (e.g., monohydrate structures) .
Q. How does the substitution pattern (methoxymethyl vs. methyl groups) on the piperazine ring impact the compound’s physicochemical and biological properties?
- Physicochemical effects : Methoxymethyl groups enhance hydrophilicity (logP reduction by ~0.5 units) but reduce membrane permeability. Methyl groups increase steric bulk, affecting conformation and receptor binding.
- Biological relevance : Fluorophenyl-substituted analogs show higher carbonic anhydrase inhibition (IC < 1 µM) due to improved hydrophobic interactions .
Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?
- Protocol :
Prepare test compound in DMSO/PBS (1 mM stock).
Incubate with carbonic anhydrase (0.1 µg/mL) and 4-nitrophenyl acetate (substrate) at 25°C.
Monitor absorbance at 405 nm for 10 minutes.
Calculate IC using nonlinear regression (GraphPad Prism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
